ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate
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Overview
Description
Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate is a complex organic compound that features a cyclobutanecarboxylate ester linked to a phosphoryl group, which is further substituted with two 4-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate typically involves multiple steps. One common method starts with the preparation of cyclobutanecarboxylic acid, which is then esterified to form ethyl cyclobutanecarboxylate. The next step involves the introduction of the phosphoryl group through a reaction with bis(4-chlorophenyl)phosphoryl chloride under controlled conditions. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphoryl group.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings can engage in π-π stacking interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclobutanecarboxylate: A simpler ester without the phosphoryl and chlorophenyl groups.
Bis(4-chlorophenyl)phosphoryl chloride: A precursor used in the synthesis of the target compound.
Cyclobutanecarboxylic acid: The starting material for the synthesis of ethyl cyclobutanecarboxylate.
Uniqueness
Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate is unique due to the combination of its cyclobutanecarboxylate ester and bis(4-chlorophenyl)phosphoryl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 1-bis(4-chlorophenyl)phosphorylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2O3P/c1-2-24-18(22)19(12-3-13-19)25(23,16-8-4-14(20)5-9-16)17-10-6-15(21)7-11-17/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUXAYVOFKVOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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